Cbz-ala-phe(CH(OH)CH2)ala-val-valinol

Description

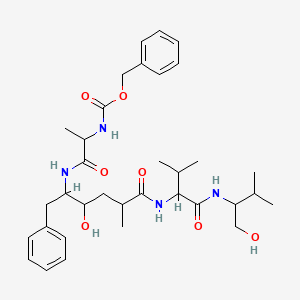

The compound Cbz-Ala-Phe(CH(OH)CH₂)Ala-Val-Valinol is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group, alanine (Ala), a modified phenylalanine residue (Phe(CH(OH)CH₂)), valine (Val), and valinol (Valinol). The evidence instead focuses on 5-aminolevulinic acid (ALA) and its physiological effects in plants. Thus, this article will highlight key findings on ALA and related compounds to contextualize the broader landscape of peptide/amino acid derivatives.

Properties

CAS No. |

146794-68-5 |

|---|---|

Molecular Formula |

C34H50N4O7 |

Molecular Weight |

626.8 g/mol |

IUPAC Name |

benzyl N-[1-[[3-hydroxy-6-[[1-[(1-hydroxy-3-methylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-methyl-6-oxo-1-phenylhexan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C34H50N4O7/c1-21(2)28(19-39)37-33(43)30(22(3)4)38-31(41)23(5)17-29(40)27(18-25-13-9-7-10-14-25)36-32(42)24(6)35-34(44)45-20-26-15-11-8-12-16-26/h7-16,21-24,27-30,39-40H,17-20H2,1-6H3,(H,35,44)(H,36,42)(H,37,43)(H,38,41) |

InChI Key |

SXCKAQFFUIJSCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)CC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol involves multiple steps, typically starting with the protection of amino groups using carbobenzyloxy (Cbz) groups. The key steps include:

Protection of Amino Groups: The amino groups of the amino acids are protected using Cbz groups.

Peptide Bond Formation: The protected amino acids are then coupled using peptide coupling reagents.

Introduction of Hydroxyethylene Group: The hydroxyethylene group is introduced through a specific reaction involving the corresponding aldehyde and a reducing agent.

Deprotection: The final step involves the removal of the Cbz protecting groups under hydrogenation conditions.

Chemical Reactions Analysis

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol undergoes various chemical reactions, including:

Oxidation: The hydroxyethylene group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol has several scientific research applications:

Chemistry: It is used as a model compound in the study of peptide synthesis and hydroxyethylene isosteres.

Biology: The compound is used in the study of enzyme inhibition, particularly HIV-1 protease inhibition.

Medicine: It has potential therapeutic applications as an antiviral agent, specifically in the treatment of HIV.

Mechanism of Action

The mechanism of action of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol involves the inhibition of HIV-1 protease. The hydroxyethylene group mimics the transition state of the peptide bond cleavage, thereby binding to the active site of the protease and preventing the cleavage of the viral polyprotein. This inhibition disrupts the maturation of the virus, rendering it non-infectious .

Comparison with Similar Compounds

Functional Comparisons

Metabolic Profiling

- Valine and Leucine : Detected in human mesenchymal stem cell metabolites (γ–CH3 at 0.98 ppm for valine; β–CH2 at 1.71 ppm for leucine) . These BCAAs are critical for protein synthesis but lack the stress-modulating roles observed with ALA.

- Glutamate/Glutamine: Key intermediates in nitrogen metabolism, with distinct NMR shifts (e.g., glutamate α-CH2 at 3.75 ppm) .

Biological Activity

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique structure, which includes a carbobenzoxy (Cbz) protecting group, amino acid residues, and a hydroxymethyl substituent. Understanding the structure is crucial for elucidating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O4 |

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-(benzyloxycarbonyl)phenyl)-3-hydroxy-N,N-bis(2-methylpropyl)propanamide |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing cellular pathways. Preliminary studies suggest that it may modulate enzyme activity and affect metabolic processes.

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which play a critical role in various physiological processes. This inhibition can lead to altered signaling pathways within cells.

- Cellular Uptake : The presence of the hydroxymethyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy in vivo.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating a potential therapeutic application in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on several bacterial strains revealed that this compound exhibited significant inhibitory effects at concentrations ranging from to M. The minimum inhibitory concentration (MIC) was determined to be M for Staphylococcus aureus.

- Anti-inflammatory Mechanism : In vitro experiments using macrophage cell lines indicated that treatment with the compound led to a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Yes | Yes |

| Cbz-ala-phe | Moderate | No |

| Val-Valinol | Low | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.